![molecular formula C8H5F3N2S B2502415 {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile CAS No. 68672-37-7](/img/structure/B2502415.png)
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile
Vue d'ensemble
Description
“{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile” is a chemical compound with the CAS number 68672-37-7 . It has a molecular weight of 218.20 and a molecular formula of C8H5F3N2S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an aromatic ring (phenyl group) with an amino group (NH2) and a trifluoromethyl group (CF3) attached. Additionally, it has a sulfanyl group (SH) and a formonitrile group (HCN) attached .Applications De Recherche Scientifique
Synthesis and Material Applications
Synthesis and Antimicrobial Activities Compounds including 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol were synthesized and exhibited significant antibacterial and antifungal activities. This suggests the potential of {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile and related compounds in antimicrobial applications (Hussain, Sharma, & Amir, 2008).
Structural Variations and Applications in Material Sciences The structural factors of phthalonitriles, including those similar to this compound, were investigated in terms of their crystallographic properties and applications in material-related applications, emphasizing the impact of structural variations on their physical properties (Önal et al., 2018).
Crystal Structure Analysis The crystal structure of molecules related to this compound was determined, providing insights into their molecular interactions and potential implications for material sciences and pharmaceutical applications (Ustabaş et al., 2018).
Polyfunctional Substitution and Biological Potential
Utility in Polyfunctional Substitution The compound was investigated for its utility in developing routes to polyfunctionally substituted derivatives with expected wide biological and physiological potential, indicating its versatility in chemical synthesis (Hassanien, Abdel Hafiz, & Elnagdi, 1999).
Antimicrobial Evaluation of Novel Derivatives Studies aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, similar to this compound, demonstrated the potential of these compounds as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Applications in Kinetic Studies and Quantum Chemistry
Quantifying Reaction Rates with Wine Relevant Nucleophiles A study focused on quantifying reaction rates of quinones with wine-relevant nucleophiles, providing insights into oxidative mechanisms and the protective effect of certain compounds, potentially relevant to molecules similar to this compound (Nikolantonaki & Waterhouse, 2012).
Investigating Tautomeric Behavior in Bioorganics and Medicinal Chemistry The tautomeric behavior of sulfonamide derivatives was investigated, highlighting the significance of molecular conformation in pharmaceutical and biological activities. Such investigations are relevant to understanding the properties and potential applications of this compound-related compounds (Erturk et al., 2016).
Propriétés
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)6-3-5(14-4-12)1-2-7(6)13/h1-3H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVGEJYYHSTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)
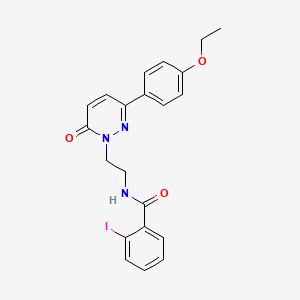
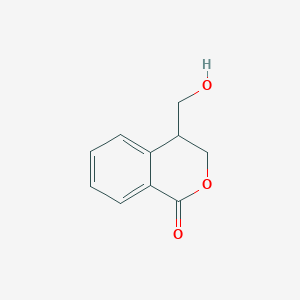
![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)
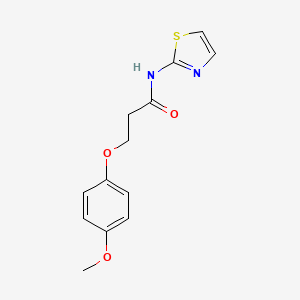
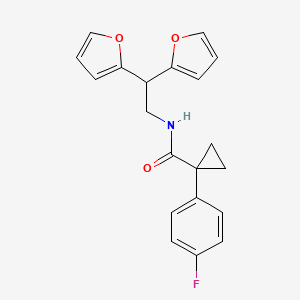
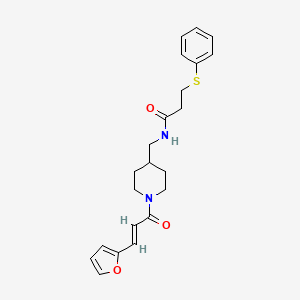
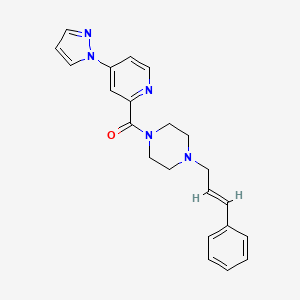
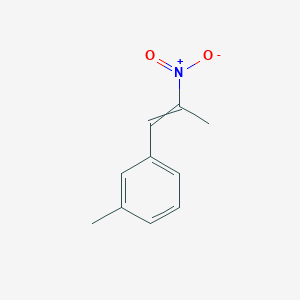
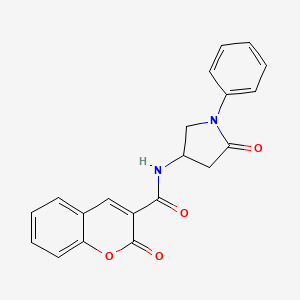
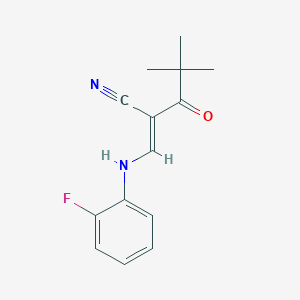
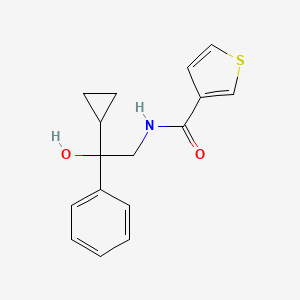
![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)
![[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2502355.png)